molecular formula C19H14N6O B2471467 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide CAS No. 1355799-91-5

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide

Cat. No.: B2471467
CAS No.: 1355799-91-5
M. Wt: 342.362
InChI Key: MOFIPHFFJCMGDV-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of both pyrazole and indazole rings, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by cyclization reactions to form the pyrazole and indazole rings. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel agrochemicals.

Mechanism of Action

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the ryanodine receptor, a calcium channel in muscle cells, thereby modulating calcium release and muscle contraction. This interaction is crucial for its insecticidal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide apart from similar compounds is its unique combination of the pyrazole and indazole rings, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c20-9-17(14-11-22-25(12-14)15-6-2-1-3-7-15)23-19(26)16-8-4-5-13-10-21-24-18(13)16/h1-8,10-12,17H,(H,21,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFIPHFFJCMGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=CC=CC4=C3NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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